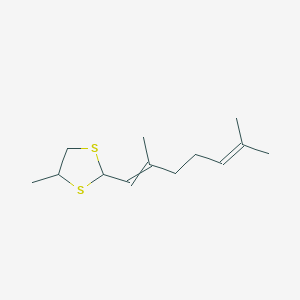
2-(2,6-Dimethylhepta-1,5-dien-1-YL)-4-methyl-1,3-dithiolane
Cat. No. B8603945
Key on ui cas rn:
92530-57-9
M. Wt: 242.4 g/mol
InChI Key: BZRNADAVLVEJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04464408
Procedure details


Into a 100 ml reaction flask equipped with spin bar, reflux condenser, heating mantle and hot plate with magnetic stirring apparatus is placed 0.5 grams para-toluenesulfonic acid, 5.0 ml cyclohexane and 5.4 grams (0.05 moles) of 1,2-propanedithiol. 7.6 grams (0.05 moles) of citral is then added to the reaction mass over a period of 30 minutes. After the addition of the citral, the reaction mass is heated to reflux and refluxed for a period of 10 hours while removing water of reaction. After the 10 hour reflux period, the reaction mass is cooled and transferred to a separatory funnel. The reaction mass is then washed with one 50 ml portion of saturated sodium chloride solution followed by drying over anhydrous sodium sulfate and filtration. The resulting filtrate is distilled on a Microvigreux column yielding the following fractions:





Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:12]([SH:16])[CH:13]([SH:15])[CH3:14].[CH3:17][C:18](=[CH:20][CH2:21][CH2:22][C:23](=[CH:25][CH:26]=O)[CH3:24])[CH3:19]>C1CCCCC1>[CH3:24][C:23]([CH2:22][CH2:21][CH:20]=[C:18]([CH3:19])[CH3:17])=[CH:25][CH:26]1[S:15][CH:13]([CH3:14])[CH2:12][S:16]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)S)S
|
Step Three
|
Name
|
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 100 ml reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with spin bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for a period of 10 hours
|
|
Duration
|
10 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while removing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
water of reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the 10 hour reflux period
|
|
Duration
|
10 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction mass is then washed with one 50 ml portion of saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
by drying over anhydrous sodium sulfate and filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting filtrate is distilled on a Microvigreux column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding the following fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=CC1SCC(S1)C)CCC=C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
